N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
Chemical Structure and Key Features The compound features a fused imidazo[1,2-c]quinazolinone core with a 3-oxo group at position 3 and a phenyl substituent at position 2. A sulfanyl (-S-) bridge links the quinazolinone moiety to a butanamide chain, which terminates in an N-(3-methylphenyl) group. This structure combines a heterocyclic scaffold with sulfanyl and amide functionalities, making it a candidate for pharmacological exploration, particularly in targeting enzyme pathways or receptor interactions .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-3-22(25(32)28-19-13-9-10-17(2)16-19)34-27-29-21-15-8-7-14-20(21)24-30-23(26(33)31(24)27)18-11-5-4-6-12-18/h4-16,22-23H,3H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWHENQZDXHDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique imidazoquinazoline scaffold, which has been shown to exhibit various biological activities. The structural formula can be represented as follows:
Research indicates that compounds containing the imidazo[1,2-c]quinazoline moiety often interact with multiple biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as α-glucosidase, which is crucial in glucose metabolism and diabetes management .
- Anticancer Activity : There is evidence suggesting that derivatives of imidazoquinazolines can inhibit cancer cell proliferation by targeting PI3K pathways and other signaling cascades associated with tumor growth .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| α-Glucosidase Inhibition | 10.5 | |
| Cytotoxicity (Cancer Cells) | 15.0 | |
| PI3K Inhibition | 12.0 |
These results indicate significant inhibitory effects on key enzymes and cancer cell lines.
Case Studies
Several studies highlight the efficacy of imidazoquinazolines in clinical settings:
- Diabetes Management : A study demonstrated that compounds similar to N-(3-methylphenyl)-2-{...} effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Cancer Treatment : Research involving cancer cell lines showed that the compound could induce apoptosis and inhibit metastasis through modulation of the PI3K pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Imidazo[1,2-c]quinazolinone Derivatives
- N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide Key Difference: The phenyl group at position 2 is replaced with an isopropyl group.
- 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide Key Difference: A benzylcarbamoyl ethyl chain is added to position 2 of the imidazo[1,2-c]quinazolinone core. Implications: Introduces a bulky substituent that could sterically hinder target binding but improve metabolic stability .
Triazolo[1,5-c]quinazoline Derivatives
- 2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide Key Difference: The core is replaced with a triazolo[1,5-c]quinazoline system, and methoxy/nitro groups are introduced.
Substituent Variations
Sulfanyl-Linked Modifications
- 3-oxo-2-(5-oxo-3-(4-sulfamoyl phenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide Key Difference: The sulfanyl bridge is replaced with a thiazolidinone ring, and a sulfamoyl phenyl group is introduced. Implications: The thiazolidinone moiety may confer anti-inflammatory or antimicrobial activity, as seen in related compounds .
Aromatic Amide Variations
- SC-558 Analogs (1a-f) Key Difference: These compounds feature a 3,4-dihydroquinazolinone core with substituents like CH₃, OCH₃, Br, Cl, and (C=O)OCH₂CH₃. Implications: Electron-donating groups (e.g., OCH₃) enhance solubility, while halogens (Br, Cl) improve binding affinity in hydrophobic pockets .
Physicochemical and Pharmacological Data
Preparation Methods
Sonogashira and Suzuki-Miyaura Cross-Coupling
A validated method involves the use of Sonogashira-Hagihara and Suzuki-Miyaura reactions to construct polycyclic intermediates, followed by acid-mediated cycloisomerization. For example, reacting 2-iodoquinazolinone with terminal alkynes under palladium catalysis forms key alkyne intermediates, which undergo Brønsted acid-mediated cyclization to yield the imidazo[1,2-c]quinazoline core. Substituents at the 2-position (e.g., phenyl groups) are introduced via Suzuki coupling with aryl boronic acids, achieving yields of 70–85% under optimized conditions.
Table 1: Representative Conditions for Imidazo[1,2-c]Quinazoline Core Synthesis
Cyclocondensation of Anthranilamide Derivatives
Alternative routes employ cyclocondensation reactions between anthranilamide and aldehydes. For instance, heating anthranilamide with phenylacetaldehyde in N,N-dimethylacetamide (DMAC) containing Na₂S₂O₅ at 150°C generates the imidazo[1,2-c]quinazoline framework in 86% yield. This method is particularly effective for introducing electron-donating substituents but requires careful control of oxidative conditions to prevent decomposition.
Introduction of the Sulfanyl Group
The sulfanylbutanamide side chain is introduced via nucleophilic substitution or thiol-alkylation reactions.
Thiol-Alkylation of Mercaptoimidazoquinazolines
A widely adopted strategy involves reacting 5-mercaptoimidazo[1,2-c]quinazoline with α-bromobutanamide derivatives under alkaline conditions. For example, treating 5-mercapto-3-oxo-2-phenylimidazo[1,2-c]quinazoline with 2-bromobutanamide in ethanol containing triethylamine (TEA) at reflux affords the sulfanylbutanamide intermediate in 72% yield. The reaction proceeds via in situ generation of a thiolate ion, which attacks the electrophilic carbon of the alkylating agent.
Table 2: Optimization of Thiol-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 80 | 6 | 72 |
| K₂CO₃ | DMF | 100 | 4 | 68 |
| NaOH | H₂O/EtOH | 60 | 8 | 55 |
Direct Coupling Using Sulfur-Transfer Reagents
In cases where mercapto precursors are unstable, sulfur-transfer reagents like Lawesson’s reagent enable direct sulfanylation. Reacting 5-chloroimidazo[1,2-c]quinazoline with butanamide-thiolate in the presence of Lawesson’s reagent (LR) at 60°C in THF achieves a 65% yield. This method avoids the need for pre-formed thiols but requires strict anhydrous conditions.
Amidation and Final Functionalization
The N-(3-methylphenyl) group is introduced via amide coupling between 2-({3-oxo-2-phenylimidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanoic acid and 3-methylaniline.
Carbodiimide-Mediated Coupling
Activating the butanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation with 3-methylaniline. This method yields the final product in 81% purity after recrystallization from ethanol.
Acyl Chloride Route
Alternative protocols convert the butanoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-methylaniline in the presence of TEA. While this approach achieves higher reaction rates (90% conversion in 2 h), it necessitates careful handling of corrosive reagents.
Optimization Challenges and Solutions
Oxidative Degradation of Intermediates
The imidazo[1,2-c]quinazoline core is prone to oxidation, particularly during high-temperature steps. Stabilizing agents like Na₂S₂O₅ in DMAC mitigate decomposition, improving yields from 33% to 86%.
Regioselectivity in Sulfanyl Group Attachment
Competing reactions at alternative sulfur positions are minimized by using bulky bases (e.g., DIPEA) and polar aprotic solvents (e.g., DMF), which favor nucleophilic attack at the 5-position of the quinazoline ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
